molecular formula C7H8N2O3 B1476336 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid CAS No. 2090849-29-7

1-(2-Cyanoacetyl)azetidine-3-carboxylic acid

Cat. No.: B1476336
CAS No.: 2090849-29-7
M. Wt: 168.15 g/mol
InChI Key: SJJWATDTUXLGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyanoacetyl)azetidine-3-carboxylic acid is a synthetic, multifunctional azetidine derivative designed for advanced research applications. Its structure incorporates a conformationally constrained azetidine-3-carboxylic acid scaffold, which serves as a proline mimic in peptidomimetic design . This constrained ring system is known to reduce the conformational flexibility of peptide backbones, which can enhance proteolytic stability and modulate bioavailability . The molecule features two key reactive sites: the carboxylic acid on the azetidine ring and the 2-cyanoacetyl group on the ring nitrogen. The carboxylic acid is readily available for standard activation and coupling reactions to incorporate this building block into peptide chains or conjugate it to other molecules . The 2-cyanoacetyl group presents an electrophilic center and a nitrile functionality, offering a handle for further derivatization, such as nucleophilic substitution or cyclization reactions . This combination of features makes this compound a valuable and versatile building block for medicinal chemists. Its primary research value lies in the synthesis of novel peptidomimetics, biologically active small molecules, and as a precursor for the development of compound libraries in drug discovery programs . This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-cyanoacetyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-2-1-6(10)9-3-5(4-9)7(11)12/h5H,1,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJWATDTUXLGBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(2-Cyanoacetyl)azetidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

The biological activity of this compound is primarily linked to its interaction with various biochemical pathways. It is known to act on multiple targets within the body, influencing enzyme activity and cellular signaling pathways. The compound may function as an enzyme inhibitor or activator, depending on the context of its interaction with biomolecules.

Target Interactions

  • Enzymatic Activity : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially modulating their activity by binding to active sites or altering enzyme conformation.
  • Cell Signaling : It can affect cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, modulation of gene expression related to metabolic processes has been observed.

The biochemical properties of this compound indicate its role in various cellular processes:

PropertyDescription
Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
Solubility Soluble in water and organic solvents
Stability Stable under physiological conditions but may degrade over time

Cellular Effects

At the cellular level, this compound exhibits several effects:

  • Apoptosis Induction : In laboratory settings, higher doses have been associated with increased apoptosis in various cell types .
  • Metabolic Modulation : The compound influences metabolic pathways by altering metabolite levels within cells, which can lead to enhanced or disrupted metabolic functions depending on the dosage.

Case Studies and Experimental Findings

Recent studies have highlighted the biological effects of this compound in vivo and in vitro.

Study 1: Oligodendrocyte Effects

A study involving adult CD1 mice demonstrated that administration of azetidine derivatives led to significant changes in oligodendrocyte morphology and function. The mice treated with high doses exhibited symptoms akin to those seen in multiple sclerosis models, including oligodendrocyte apoptosis and myelin degeneration .

  • Dosage : Mice were treated with 300 mg/kg and 600 mg/kg doses.
  • Findings : Dose-dependent effects were noted, including nucleomegaly and cytoplasmic vacuolation in oligodendrocytes.

Study 2: Metabolic Pathway Interaction

Research has shown that this compound interacts with key metabolic enzymes, affecting their activity. This interaction suggests potential therapeutic applications in metabolic disorders .

Comparison with Similar Compounds

Key Observations :

  • Cyanoacetyl vs.
  • Trifluoromethyl/Chloro Substituents : Compounds like 1-(4-chloro-3-(trifluoromethyl)phenyl-substituted derivatives exhibit increased lipophilicity, enhancing blood-brain barrier penetration for CNS targets .
  • Sulfonyl vs. Carbonyl : Ethanesulfonyl groups (e.g., ) may confer better aqueous solubility than carbonyl-based substituents, critical for oral bioavailability.

Key Observations :

  • Halogenated derivatives (e.g., 3-iodoazetidine) are synthesized via strain-release reactions in high yields (gram-scale), enabling rapid diversification .
  • Trifluoromethyl- and oxadiazole-containing derivatives (e.g., ) show moderate yields (48–52%), likely due to steric and electronic effects during reductive amination.
  • The target compound’s synthesis would require careful optimization to avoid side reactions at the cyanoacetyl group.

Key Observations :

  • S1P1 agonists like 1-(4-(6-benzylbenzofuran-2-yl)-3-fluorobenzyl)azetidine-3-carboxylic acid demonstrate sub-100 nM efficacy, suggesting that electron-withdrawing groups (e.g., cyanoacetyl) could further optimize receptor binding .
  • The cyano group in 3-cyano-1-Boc-azetidine-3-carboxylic acid may mimic nitrile-containing drugs (e.g., cimetidine), leveraging metabolic stability and target interactions .

Preparation Methods

Methyl Ester Intermediate Formation via Acid-Catalyzed Esterification

A well-documented method involves the reaction of N-substituted 3-cyanoazetidine with methanol in the presence of a strong acid catalyst (usually concentrated sulfuric acid) at elevated temperatures (50–100 °C). This converts the cyano group into a methyl ester, forming N-substituted azetidine-3-carboxylic acid methyl ester as an intermediate.

Example Procedure:

Step Reagents & Conditions Description
1 N-benzyl-3-cyanoazetidine + Methanol + Conc. H2SO4 Dropwise acid addition at 50–55 °C, then heating at 80 °C for 2 h
2 Quenching with ice and basification with ammonia Neutralization and extraction with methylene chloride
3 Isolation by rotary evaporation and distillation Purification of methyl ester intermediate

The methyl ester is then hydrolyzed by refluxing with water to yield the corresponding N-substituted azetidine-3-carboxylic acid.

Hydrolysis of Methyl Ester to Carboxylic Acid

The methyl ester intermediate is refluxed with water under nitrogen atmosphere for about 40 minutes until a homogeneous solution forms. Subsequent removal of water under reduced pressure yields the azetidine-3-carboxylic acid derivative as a crystalline solid.

Parameter Details
Solvent Distilled water
Temperature Reflux (~100 °C)
Time 40 minutes
Atmosphere Nitrogen
Yield High, with crystallization upon drying

Elemental analysis and NMR confirm the structure of the acid product.

Alternative Synthetic Routes via Strain-Release and Halogenation

Recent advances utilize 1-azabicyclo[1.1.0]butane (ABB) as a reactive intermediate to rapidly access azetidine derivatives. This approach involves:

  • Formation of ABB from allylamine and bromine in ethanol.
  • Treatment with organolithium reagents to generate the azetidine ring.
  • Subsequent functionalization with electrophiles (e.g., chloroformates, sulfonyl chlorides) to install protective groups and halogens at C-3.
  • Hydrolysis under standard conditions to yield azetidine-3-carboxylic acid derivatives.

This method enables gram-scale synthesis with good yields and allows incorporation of diverse functional groups, including cyanoacetyl moieties after further modifications.

Detailed Research Findings and Comparative Analysis

Method Key Reagents Conditions Advantages Limitations
Acid-catalyzed esterification/hydrolysis N-benzyl-3-cyanoazetidine, methanol, H2SO4 50–80 °C, reflux Straightforward, high purity intermediates, well-characterized Requires strong acid, multi-step
ABB strain-release functionalization Allylamine, bromine, PhLi, electrophiles Low temperature (-78 °C) to room temp Modular, scalable, versatile for diverse derivatives Requires sensitive organolithium reagents
Sequential deprotonative functionalization and acid-catalyzed ring opening Enantiopure ABB, nucleophiles, acids Controlled conditions, various nucleophiles Excellent stereocontrol, high diastereoselectivity More complex setup, specialized reagents

Summary Table of Key Preparation Steps for this compound

Step Reaction Conditions Outcome
1 N-substituted 3-cyanoazetidine + Methanol + H2SO4 50–80 °C, 2 h Formation of methyl ester intermediate
2 Quench with ice, basify with ammonia Room temperature Extraction and isolation of methyl ester
3 Hydrolysis of methyl ester in water Reflux, 40 min Formation of azetidine-3-carboxylic acid
4 Optional deprotection (e.g., hydrogenolysis) Pd catalysis, H2 atmosphere Removal of N-benzyl protecting group

Notes on Purification and Characterization

  • Extraction with water-immiscible solvents such as methylene chloride is essential to separate organic intermediates.
  • Rotary evaporation and vacuum distillation are used to purify methyl esters.
  • Elemental analysis and $$^{1}H$$ NMR (360 MHz) confirm the identity and purity of intermediates and final products.
  • Crystallization from aqueous media aids in isolating the acid derivatives.

Q & A

Q. How can researchers validate target specificity in complex biological systems?

  • Strategy : Combine CRISPR-Cas9-mediated gene silencing with competitive activity-based protein profiling (ABPP) to confirm on-target effects .

Safety and Handling

Q. What precautions are critical when handling azetidine-3-carboxylic acid derivatives?

  • Protocols : Use fume hoods and nitrile gloves to avoid dermal exposure (skin permeability LogKp = -9.17 cm/s). For spills, neutralize with 5% NaHCO3_3 before disposal .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Cyanoacetyl)azetidine-3-carboxylic acid
Reactant of Route 2
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1-(2-Cyanoacetyl)azetidine-3-carboxylic acid

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